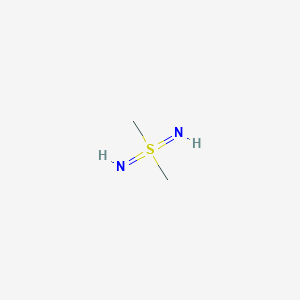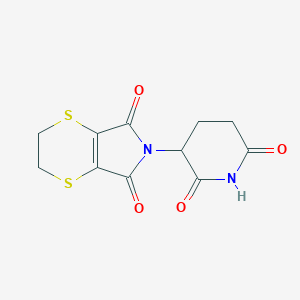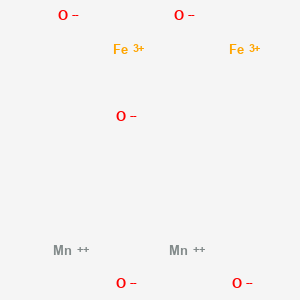
Iron(3+);manganese(2+);oxygen(2-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iron(3+), manganese(2+), and oxygen(2-) are chemical elements that are essential for life. They play important roles in various biochemical and physiological processes in the human body. The synthesis of these elements is crucial for scientific research, as it allows for the study of their properties and functions.
Mécanisme D'action
Iron(3+), manganese(2+), and oxygen(2-) have different mechanisms of action in the human body. Iron(3+) is essential for the production of hemoglobin, a protein in red blood cells that carries oxygen throughout the body. Manganese(2+) is involved in the metabolism of carbohydrates, amino acids, and cholesterol. Oxygen(2-) is involved in the process of respiration, where it is used to produce energy in the form of ATP.
Effets Biochimiques Et Physiologiques
Iron(3+), manganese(2+), and oxygen(2-) have various biochemical and physiological effects on the human body. Iron deficiency can lead to anemia, while excess iron can lead to iron overload and toxicity. Manganese deficiency can lead to impaired growth and development, while excess manganese can lead to neurological disorders. Oxygen deficiency can lead to hypoxia, which can cause tissue damage and organ failure.
Avantages Et Limitations Des Expériences En Laboratoire
The synthesis of iron(3+), manganese(2+), and oxygen(2-) has several advantages and limitations for lab experiments. The advantages include the ability to control the purity and composition of the synthesized compounds, as well as the ability to produce large quantities of the compounds. The limitations include the complexity and cost of the synthesis process, as well as the potential for toxic byproducts to be produced.
Orientations Futures
There are several future directions for the study of iron(3+), manganese(2+), and oxygen(2-). These include the development of new synthesis methods that are more efficient and environmentally friendly, the study of the interactions between these elements and other compounds in the human body, and the development of new materials and technologies that utilize these elements.
Conclusion
Iron(3+), manganese(2+), and oxygen(2-) are essential elements that play important roles in various biochemical and physiological processes in the human body. The synthesis of these elements is crucial for scientific research, as it allows for the study of their properties and functions. Future research in this field has the potential to lead to new discoveries and advancements in various fields, including medicine, materials science, and environmental science.
Méthodes De Synthèse
Iron(3+), manganese(2+), and oxygen(2-) can be synthesized through various methods, including chemical synthesis, electrochemical synthesis, and biological synthesis. Chemical synthesis involves the reaction of two or more chemical compounds to form a new compound. Electrochemical synthesis involves the use of an electric current to drive a chemical reaction. Biological synthesis involves the use of living organisms, such as bacteria or plants, to produce the desired compound.
Applications De Recherche Scientifique
Iron(3+), manganese(2+), and oxygen(2-) have numerous scientific research applications. They are used in the production of various materials, including alloys, ceramics, and catalysts. They are also used in the study of environmental processes, such as water treatment and soil remediation. In addition, they are used in the study of biological processes, such as photosynthesis and respiration.
Propriétés
Numéro CAS |
11115-91-6 |
|---|---|
Nom du produit |
Iron(3+);manganese(2+);oxygen(2-) |
Formule moléculaire |
Fe2Mn2O5 |
Poids moléculaire |
301.56 g/mol |
Nom IUPAC |
iron(3+);manganese(2+);oxygen(2-) |
InChI |
InChI=1S/2Fe.2Mn.5O/q2*+3;2*+2;5*-2 |
Clé InChI |
NSGJBNFQQJBZHT-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[Mn+2].[Mn+2].[Fe+3].[Fe+3] |
SMILES canonique |
[O-2].[O-2].[O-2].[O-2].[O-2].[Mn+2].[Mn+2].[Fe+3].[Fe+3] |
Synonymes |
IRON MANGANESE OXIDE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



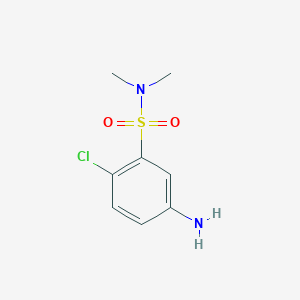
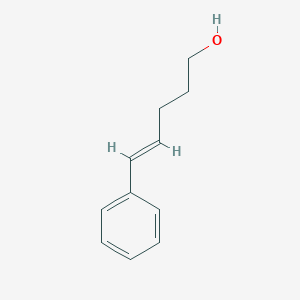

![1-[(5-Hydroxy-4-methoxycyclohex-2-en-1-yl)methyl]-6-methoxyisoquinolin-7-ol](/img/structure/B87503.png)
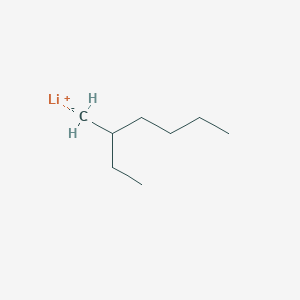

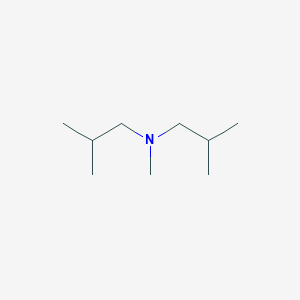

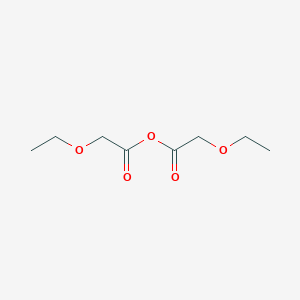
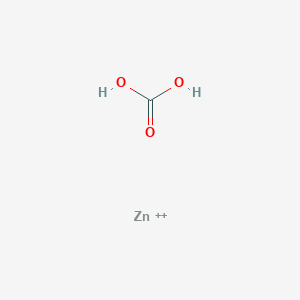
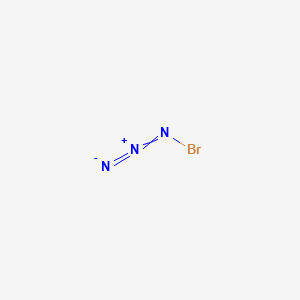
![6-(2-Diethylaminoethylamino)-2,4,9-(trimethyl)thiochromeno[2,3-b]pyridin-5-one](/img/structure/B87529.png)
